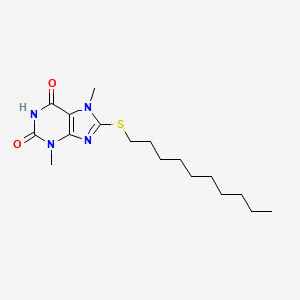
8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione est un composé organique synthétique qui appartient à la classe des dérivés de la purine. Ce composé est caractérisé par la présence d'un groupe décylsulfanyl attaché au cycle purine, ce qui lui confère des propriétés chimiques et physiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que la 3,7-diméthylxanthine et le décylthiol.
Formation d'un intermédiaire : La première étape consiste à faire réagir la 3,7-diméthylxanthine avec un agent halogénant approprié (par exemple, du brome ou du chlore) pour former un intermédiaire halogéné.
Substitution nucléophile : L'intermédiaire halogéné est ensuite soumis à une substitution nucléophile avec du décylthiol en présence d'une base (par exemple, de l'hydroxyde de sodium ou du carbonate de potassium) pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de 8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione peut impliquer des procédés de lots à grande échelle ou en flux continu. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. Les techniques courantes comprennent :
Réacteurs discontinus : Ils sont utilisés pour la production à petite et moyenne échelle, où le mélange réactionnel est agité et chauffé à la température souhaitée.
Réacteurs à flux continu : Ils sont utilisés pour la production à grande échelle, où les réactifs sont continuellement introduits dans le réacteur et le produit est continuellement retiré.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former des sulfoxydes ou des sulfones.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réducteurs comme l'hydrure de lithium et d'aluminium pour convertir le composé en son dérivé thiol correspondant.
Substitution : Le groupe décylsulfanyl peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à des températures élevées.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; généralement réalisée dans des solvants anhydres tels que l'éther ou le tétrahydrofurane.
Substitution : Divers nucléophiles (par exemple, amines, alcools) ; les réactions sont menées en présence d'une base (par exemple, de l'hydroxyde de sodium) à température ambiante ou légèrement élevée.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Dérivés thiols
Substitution : Dérivés de la purine substitués correspondants
Applications de la recherche scientifique
Le 8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Investigated pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré en tant qu'agent thérapeutique potentiel pour le traitement de diverses maladies en raison de ses propriétés bioactives.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, ce qui conduit à la modulation de leur activité.
Voies impliquées : Il peut influencer diverses voies cellulaires, y compris la transduction du signal, l'expression des gènes et les processus métaboliques.
Applications De Recherche Scientifique
8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Le 8-(décylsulfanyl)-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique :
Composés similaires : Autres dérivés de la purine tels que la caféine, la théobromine et la théophylline.
Caractère unique : La présence du groupe décylsulfanyl le distingue des autres dérivés de la purine, lui conférant des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
25934-58-1 |
|---|---|
Formule moléculaire |
C17H28N4O2S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
8-decylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-4-5-6-7-8-9-10-11-12-24-17-18-14-13(20(17)2)15(22)19-16(23)21(14)3/h4-12H2,1-3H3,(H,19,22,23) |
Clé InChI |
GAAPNDHMKKDURC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
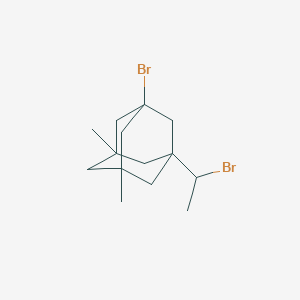
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)
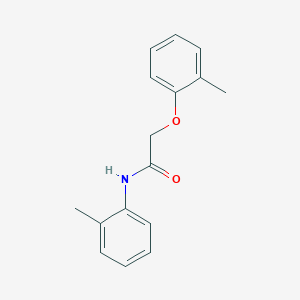
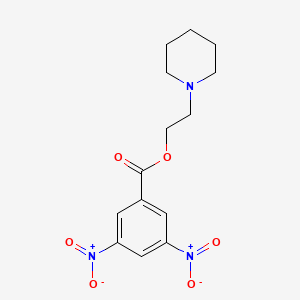
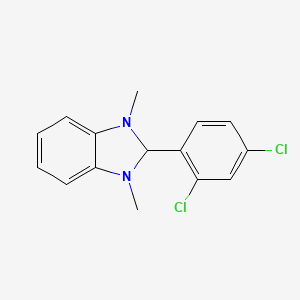
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
